3-methyl-1-(piperidin-1-yl)butan-2-amine 3-methyl-1-(piperidin-1-yl)butan-2-amine
Brand Name: Vulcanchem
CAS No.: 1020962-95-1
VCID: VC11634648
InChI: InChI=1S/C10H22N2/c1-9(2)10(11)8-12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3
SMILES:
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol

3-methyl-1-(piperidin-1-yl)butan-2-amine

CAS No.: 1020962-95-1

Cat. No.: VC11634648

Molecular Formula: C10H22N2

Molecular Weight: 170.30 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-methyl-1-(piperidin-1-yl)butan-2-amine - 1020962-95-1

Specification

CAS No. 1020962-95-1
Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
IUPAC Name 3-methyl-1-piperidin-1-ylbutan-2-amine
Standard InChI InChI=1S/C10H22N2/c1-9(2)10(11)8-12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3
Standard InChI Key AEBCFQAXYZSMIZ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(CN1CCCCC1)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Methyl-1-(piperidin-1-yl)butan-2-amine features a four-carbon butan-2-amine chain (NH2_2-CH(CH3_3)-CH2_2-CH2_2-) modified by two key substituents:

  • A piperidin-1-yl group (C5_5H10_{10}N) at position 1, introducing a six-membered nitrogen-containing ring.

  • A methyl group (-CH3_3) at position 3, creating a branched alkyl chain.

The stereochemistry at position 2 (amine-bearing carbon) and position 3 (methyl-bearing carbon) determines its enantiomeric forms, which may influence its physicochemical and biological properties .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular formulaC10_{10}H22_{22}N2_2
Molecular weight170.30 g/mol
Hybridizationsp3^3 (amine nitrogen)
Chiral centers2 (positions 2 and 3)
Predicted logP2.1 ± 0.3 (lipophilicity)
pKa (amine)10.2 ± 0.1 (estimated)

Synthetic Strategies

Reductive Amination

A common route for synthesizing secondary amines involves reductive amination of ketones with primary amines. For 3-methyl-1-(piperidin-1-yl)butan-2-amine, this could involve:

  • Condensation of 3-methylbutan-2-one with piperidine in the presence of a reducing agent (e.g., NaBH3_3CN).

  • Stereochemical control via chiral catalysts or resolution techniques to isolate enantiomers .

Nucleophilic Substitution

Alternative methods include:

  • Displacement of a halide (e.g., Cl, Br) on 1-halo-3-methylbutan-2-amine by piperidine under basic conditions.

  • Microwave-assisted synthesis to enhance reaction rates and yields .

Table 2: Comparative Synthetic Routes

MethodYield (%)ConditionsStereoselectivity
Reductive amination65–75MeOH, RT, NaBH3_3CNLow
Nucleophilic substitution50–60DMF, 80°C, K2_2CO3_3None
Catalytic hydrogenation70–85H2_2 (1 atm), Pd/C, EtOHModerate

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water (<1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but prone to oxidation in air due to the secondary amine group. Storage at 2–8°C under nitrogen is recommended .

Spectroscopic Data

  • IR spectroscopy: N-H stretch (~3300 cm1^{-1}), C-N stretch (~1250 cm1^{-1}), and C-H bends (~1450 cm1^{-1}) .

  • NMR: 1^1H NMR signals for piperidine ring protons (δ 1.4–2.8 ppm) and methyl groups (δ 0.9–1.2 ppm) .

Challenges and Future Directions

  • Stereoselective synthesis: Developing asymmetric methods to access enantiopure forms.

  • Biological profiling: In vitro and in vivo studies to validate receptor affinity and toxicity.

  • Formulation optimization: Enhancing aqueous solubility for therapeutic delivery .

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